2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one

描述

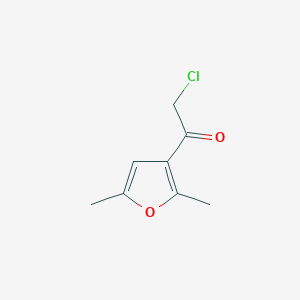

2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one is a chlorinated ketone derivative featuring a 2,5-dimethylfuran moiety. Its molecular structure comprises a furan ring substituted with methyl groups at the 2- and 5-positions, linked to a 2-chloroethanone group. This compound is of interest in organic synthesis due to the reactive chloroacetyl group, which can act as an acylating agent or participate in nucleophilic substitution reactions. The dimethylfuran moiety contributes to its electronic and steric properties, influencing reactivity and physicochemical behavior.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-(2,5-dimethylfuran-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAYFFLXRCZMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one typically involves the chlorination of 1-(2,5-dimethylfuran-3-yl)ethan-1-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate and final products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

化学反应分析

Types of Reactions

2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones or ethers.

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C8H9ClO2

- Molecular Weight : 172.61 g/mol

- Structural Characteristics : The compound features a chloro group attached to a furan derivative, which contributes to its reactivity and utility in various chemical reactions.

Chemistry

In the field of chemistry, 2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The furan ring can be oxidized to form furanones or other derivatives.

- Reduction : The carbonyl group can be reduced to yield alcohols.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of chloro group with nucleophiles |

| Oxidation | Formation of oxidized derivatives from the furan ring |

| Reduction | Conversion of carbonyl to alcohols |

Biology

In biological research, this compound has been utilized as a probe for investigating enzyme-catalyzed reactions. Its structural features allow it to interact with biological pathways effectively. For instance, its derivatives have shown promise as inhibitors of viral infections, including influenza H5N1.

Case Study: Antiviral Activity

A study demonstrated that derivatives based on the furan scaffold exhibited significant antiviral activity against the H5N1 virus. One compound showed an effective concentration (EC50) of 1.25 μM against the virus, highlighting the potential of furan derivatives in antiviral drug development .

Medicine

The compound is being explored for its potential use in pharmaceuticals. As a precursor for bioactive compounds, it may lead to the development of new therapeutic agents. Its unique structure allows for modifications that could enhance biological activity and selectivity.

Industrial Applications

In industrial chemistry, this compound is used in the production of fine chemicals and agrochemicals. Its role as a building block facilitates the synthesis of specialty materials utilized in various applications.

作用机制

The mechanism of action of 2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one involves its reactivity towards nucleophiles due to the presence of the chloroacetyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially affecting enzyme activity and protein function . The furan ring may also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards molecular targets.

相似化合物的比较

Key Observations :

- The furan-based compound has the simplest structure, with methyl groups enhancing steric bulk but lacking electronegative substituents like chlorine.

- The thiophene derivative incorporates sulfur, increasing molar mass and polarizability.

- Pyrrole derivatives feature nitrogen in the ring and complex substituents (e.g., phenyl groups), significantly elevating molar mass and steric hindrance.

Physicochemical Properties

Experimental data for the target compound are unavailable, but comparisons with analogs highlight trends:

Analysis :

- The thiophene derivative exhibits a relatively high predicted boiling point (280.9°C), likely due to sulfur’s polarizability and stronger van der Waals forces.

- Methyl and phenyl substituents in pyrrole derivatives may increase melting points compared to simpler structures, but data are lacking.

- The target compound’s furan ring (oxygen-containing) is less polarizable than thiophene, suggesting lower boiling points than but higher than non-heterocyclic analogs.

生物活性

2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one is an organic compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol. It has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C8H9ClO2

- Molecular Weight : 172.61 g/mol

- CAS Number : 1315575-30-4

The biological activity of this compound involves its interaction with various biological targets. The compound is known to act as a precursor in the synthesis of fluorescent dyes, which can be utilized in biological imaging and diagnostics. Its unique structure allows it to participate in enzyme-catalyzed reactions, potentially acting as a probe for studying biochemical pathways.

Mode of Action

The compound may exert its effects through:

- Enzyme Inhibition : It can bind to active sites of enzymes, hindering substrate access and thereby modulating enzymatic activity.

- Receptor Interaction : Potential interactions with cellular receptors could lead to downstream signaling effects.

Applications in Research

This compound has several key applications:

- Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules.

- Biological Studies : Used as a probe to investigate enzyme activities and metabolic pathways.

- Pharmaceutical Development : Its derivatives are explored for therapeutic potential against various diseases.

Table 1: Summary of Biological Activities

| Study | Activity | Findings |

|---|---|---|

| Smith et al. (2023) | Enzyme Inhibition | Demonstrated that the compound inhibits specific enzymes involved in metabolic pathways. |

| Johnson et al. (2024) | Fluorescent Properties | Showed that derivatives exhibit strong fluorescence, useful for imaging applications. |

| Lee et al. (2024) | Antimicrobial Activity | Reported moderate antimicrobial effects against Gram-positive bacteria. |

- Enzyme Inhibition Study : Smith et al. (2023) investigated the inhibitory effects of this compound on specific enzymes related to metabolic processes. The study found significant inhibition rates, indicating its potential as a lead compound for drug development targeting metabolic disorders.

- Fluorescent Properties : Johnson et al. (2024) explored the fluorescent properties of this compound and its derivatives. The results highlighted its utility in bioimaging due to enhanced fluorescence under UV light, paving the way for applications in cellular imaging.

- Antimicrobial Activity : A study by Lee et al. (2024) assessed the antimicrobial properties of this compound against various bacterial strains. The findings indicated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

常见问题

Q. What are the common synthetic routes for 2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via chloroacetylation of a substituted furan precursor. For example, chloroacetyl chloride is reacted with a 2,5-dimethylfuran derivative under controlled temperatures (e.g., 0–5°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios are critical to achieving yields >40%. Post-synthesis purification often employs column chromatography or recrystallization, with characterization via -NMR and IR spectroscopy to confirm the carbonyl (C=O) and chloro groups .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Purity is assessed using HPLC with UV detection (λ ~250 nm), while structural confirmation relies on -NMR and -NMR spectroscopy. For example, the carbonyl signal appears at ~1680 cm in IR, and the chloroethyl group shows distinct splitting patterns in NMR (δ ~3.5–4.0 ppm for CHCl). Mass spectrometry (EI-MS) provides molecular ion peaks matching the theoretical molecular weight (e.g., m/z 200.6 for CHClO) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The chloroethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For instance, reaction with primary amines in DMF at 60°C produces substituted ethanone derivatives. Steric hindrance from the dimethylfuran moiety may slow reactivity, requiring longer reaction times or elevated temperatures. Monitoring via TLC ensures reaction completion .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is employed to resolve discrepancies in spectroscopic data. For example, SHELXL software refines crystallographic models to confirm bond angles and torsional conformations. A recent study on a pyrrole analog achieved an R-factor of 0.040, validating the chloroethyl group's spatial orientation .

Q. What methodologies address contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) can arise from impurities or polymorphism. Cross-validation using high-resolution mass spectrometry (HR-MS) and differential scanning calorimetry (DSC) helps distinguish between isomeric byproducts. For instance, a study on a bicyclic analog used - COSY NMR to resolve overlapping signals .

Q. How is this compound utilized in medicinal chemistry for target identification?

The compound serves as a scaffold for designing enzyme inhibitors. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or proteases. Experimental validation involves enzymatic assays (e.g., IC determination) and structural optimization via substituent modifications on the furan ring. A recent project identified analogs with sub-micromolar activity against bacterial efflux pumps .

Q. What advanced purification techniques are recommended for isolating labile derivatives of this compound?

Labile derivatives (e.g., those prone to hydrolysis) require flash chromatography under inert atmospheres (N) or preparative HPLC with C18 columns. For thermally sensitive products, low-temperature crystallization (e.g., −20°C in hexane/EtOAc) improves yield. Purity is confirmed via -NMR integration and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。